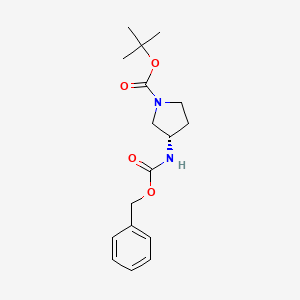

tert-butyl (S)-3-benzyloxycarbonylaminopyrrolidine-1-carboxylate

Description

tert-Butyl (S)-3-benzyloxycarbonylaminopyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring both a tert-butyloxycarbonyl (Boc) and a benzyloxycarbonyl (Cbz) protective group. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. For example, it is utilized in multi-step syntheses of complex heterocyclic systems, as evidenced by its role in a patented process for generating tetrahydroisoquinoline derivatives . The stereochemistry at the 3-position (S-configuration) and the Boc/Cbz protection scheme ensure selective reactivity during coupling or deprotection steps, making it valuable for constructing enantiomerically pure targets.

Properties

IUPAC Name |

tert-butyl (3S)-3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-9-14(11-19)18-15(20)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSYDQGCKDPQPL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30947671 | |

| Record name | tert-Butyl 3-{[(benzyloxy)(hydroxy)methylidene]amino}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247569-07-9 | |

| Record name | tert-Butyl 3-{[(benzyloxy)(hydroxy)methylidene]amino}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

tert-butyl (S)-3-benzyloxycarbonylaminopyrrolidine-1-carboxylate, also known by its CAS number 847942-82-9, is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₆H₂₃N₁O₃

- Molecular Weight : 277.37 g/mol

- Structure : The compound features a tert-butyl group, a benzyloxycarbonyl group, and a pyrrolidine ring, contributing to its unique reactivity and biological profile.

The biological activity of tert-butyl (S)-3-benzyloxycarbonylaminopyrrolidine-1-carboxylate can be attributed to its structural components:

- Pyrrolidine Ring : This moiety is known for its role in various biological processes, including neurotransmission and enzyme inhibition.

- Benzyloxycarbonyl Group : This group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds can inhibit the growth of various bacteria and fungi.

- Enzyme Inhibition : It has been suggested that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets require further investigation.

- Neuroprotective Effects : Some pyrrolidine derivatives are noted for their neuroprotective properties, which could be relevant in the context of neurodegenerative diseases.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated various pyrrolidine derivatives for their antimicrobial efficacy. The results indicated that compounds similar to tert-butyl (S)-3-benzyloxycarbonylaminopyrrolidine-1-carboxylate demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship analysis revealed that modifications in the benzyloxycarbonyl group enhanced antimicrobial potency.

Case Study 2: Enzyme Inhibition

Research conducted on enzyme inhibition highlighted that certain pyrrolidine carboxylates could inhibit serine proteases. In vitro assays showed that tert-butyl (S)-3-benzyloxycarbonylaminopyrrolidine-1-carboxylate exhibited competitive inhibition with an IC50 value in the micromolar range, suggesting potential therapeutic applications in conditions where serine protease activity is dysregulated.

Case Study 3: Neuroprotective Effects

In a neuropharmacological study, compounds structurally related to tert-butyl (S)-3-benzyloxycarbonylaminopyrrolidine-1-carboxylate were tested for their ability to protect neuronal cells from oxidative stress. Results indicated that these compounds reduced cell death in models of neurotoxicity induced by glutamate and hydrogen peroxide, likely through antioxidant mechanisms.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus, E. coli | Journal of Medicinal Chemistry |

| Enzyme Inhibition | Competitive inhibition of serine proteases | Biochemical Journal |

| Neuroprotective | Reduction in oxidative stress-induced cell death | Neuropharmacology |

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct comparative data for tert-butyl (S)-3-benzyloxycarbonylaminopyrrolidine-1-carboxylate. However, based on its structural features, comparisons can be inferred with analogous pyrrolidine derivatives and protective-group strategies:

Structural Analogues

tert-Butyl (R)-3-Benzyloxycarbonylaminopyrrolidine-1-carboxylate: The enantiomeric (R)-form would exhibit identical physical properties (e.g., melting point, solubility) but divergent stereochemical behavior in asymmetric syntheses. No enantiomeric data is provided in the evidence.

tert-Butyl 3-Aminopyrrolidine-1-carboxylate (Boc-protected analogue): Lacks the benzyloxycarbonyl group, rendering the amine moiety unprotected. This increases nucleophilicity but reduces stability during acidic/basic conditions.

Benzyl (S)-3-Aminopyrrolidine-1-carboxylate (Cbz-protected analogue): Missing the Boc group, which alters deprotection strategies (e.g., hydrogenolysis for Cbz vs. acidolysis for Boc).

Functional Group Reactivity

- Boc vs. Cbz Protection: The Boc group (tert-butyl carbonate) is acid-labile, whereas the Cbz group (benzyloxycarbonyl) is removed via hydrogenolysis. This dual protection allows sequential deprotection, enabling orthogonal functionalization . Compounds with single protection (e.g., Boc-only) lack this versatility.

Pyrrolidine Core :

Compared to piperidine or azetidine analogues, the pyrrolidine ring offers a balance of ring strain and conformational flexibility, influencing reaction kinetics and product stability.

Limitations of Available Evidence

For instance:

To address this gap, consult additional resources such as:

- Reaxys or SciFinder for physicochemical properties.

- Comparative studies on pyrrolidine derivatives (e.g., J. Org. Chem., Org. Lett.).

- Patent databases for analogous synthetic routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.